molecular formula C11H10N2S B1665514 Antafenite CAS No. 15301-45-8

Antafenite

Cat. No. B1665514
CAS RN: 15301-45-8
M. Wt: 202.28 g/mol
InChI Key: UPMCDOMOBNMTPH-UHFFFAOYSA-N
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Description

Antafenite is a chemical compound with the molecular formula C11H10N2S . It is also known by other names such as IMIDAZO (2,1-B)THIAZOLE, 5,6-DIHYDRO-6-PHENYL, (S)- . The molecular weight of Antafenite is 202.276 .

Scientific Research Applications

1. Surface Complexation and Stability

Antafenite shows strong complexation on surfaces like α-FeOOH, with studies using X-ray absorption spectroscopy indicating stable inner-sphere complexes. For instance, Manning et al. (1998) investigated the adsorption and stability of arsenite on goethite, providing insights into the complexation behavior of similar compounds like antafenite on mineral surfaces (Manning, Fendorf, & Goldberg, 1998).

2. Interaction with Biomolecular Structures

Research into the interaction of compounds like antafenite with biomolecular structures is crucial. The Phenix software, as described by Adams et al. (2011), is an example of a tool used for determining macromolecular structures, which can be applied to study the interaction of antafenite with biological systems (Adams et al., 2011).

3. Nanotechnology in Drug Delivery

Antafenite's potential in nanotechnology, specifically in targeted drug delivery, is a significant area of interest. Gu et al. (2013) discuss nanostructured particles and scaffolds for the treatment of bone diseases, which could be relevant for the application of antafenite in similar biomedical contexts (Gu, Wu, Chen, & Xiao, 2013).

4. Development of Antimicrobial Agents

The development of new antimicrobial agents, including those based on compounds like antafenite, is an important research area. Li et al. (2015) emphasize the need for new classes of antimicrobials and discuss the potential of ruthenium complexes, which could inspire similar investigations into antafenite's antimicrobial properties (Li, Collins, & Keene, 2015).

5. Understanding Coordination Environments

Ramírez‐Solís et al. (2004) provide a detailed characterization of arsenite in water, which is relevant for understanding the coordination environment of compounds like antafenite. Such studies are essential for comprehending the structural aspects of these compounds in aqueous solutions (Ramírez‐Solís, Mukopadhyay, Rosen, & Stemmler, 2004).

6. Bone Tissue Engineering

In bone tissue engineering, the osteogenic capacity of materials like antafenite is explored. Guan et al. (2015) examined the effects of calcium silicate on human urine-derived stem cells, which can be paralleled to studying the effects of antafenite in similar regenerative contexts (Guan, Zhang, Guo, Zhu, Zhu, Li, Wang, Zhang, & Chang, 2015).

properties

IUPAC Name

6-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-7,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMCDOMOBNMTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864571
Record name 6-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antafenite

CAS RN

15301-45-8
Record name Antafenite [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANTAFENITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89846MU42L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Marrero-Ponce, JA Castillo-Garit, E Olazabal… - Bioorganic & medicinal …, 2005 - Elsevier
Helminth infections are a medical problem in the world nowadays. In this paper a novel atom-level chemical descriptor has been applied to estimate the anthelmintic activity. Total and …
Number of citations: 131 www.sciencedirect.com
Y Marrero-Ponce, JA Castillo-Garit, E Olazabal… - Journal of computer …, 2004 - Springer
In this work, the TOMOCOMD-CARDD approach has been applied to estimate the anthelmintic activity. Total and local (both atom and atom-type) quadratic indices and linear …
Number of citations: 85 link.springer.com
Y Marrero-Ponce, A Huesca-Guillén… - Journal of Molecular …, 2005 - Elsevier
Quadratic indices of the ‘molecular pseudograph's atom adjacency matrix’ have been generalized to codify chemical structure information. In this sense; stochastic quadratic indices …
Number of citations: 59 www.sciencedirect.com
Y Marrero-Ponce, R Medina-Marrero, F Torrens… - Bioorganic & medicinal …, 2005 - Elsevier
The TOpological MOlecular COMputer Design (TOMOCOMD–CARDD) approach has been introduced for the classification and design of antimicrobial agents using computer-aided …
Number of citations: 100 www.sciencedirect.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
FA Navarro - Med Clín (Barc), 1995 - esteve.org
* Publicado en Medicina Clínica 1995; 105: 420-427. quemática los diversos aspectos que se abordan en la propuesta de normalización. A grandes rasgos, el presente artículo se …
Number of citations: 9 www.esteve.org

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